Guanidinosuccinic acid

描述

胍基琥珀酸是一种天然存在的胍衍生物,已被确定为尿毒症毒素。它在肝脏中通过精氨酸向天冬氨酸的转酰胺作用形成。 该化合物已在肾脏疾病患者的尿液中检测到,特别是那些患有尿毒症的患者 .

准备方法

合成路线和反应条件: 胍基琥珀酸可以通过L-天冬氨酸和2-甲基-2-硫代假尿素硫酸盐合成。该反应涉及L-天冬氨酸的转酰胺作用,导致胍基琥珀酸的形成。 然后通过从水中反复结晶来纯化产物,直到污染的天冬氨酸含量低于0.05% .

工业生产方法: 使用自动化系统和高速分析仪可以促进胍基琥珀酸的生产和分析 .

化学反应分析

反应类型: 胍基琥珀酸经历各种化学反应,包括水解和转酰胺作用。 它被特定的酶(例如N-酰氨基-L-天冬氨酸酰胺水解酶)水解,生成L-天冬氨酸和尿素 .

常用试剂和条件:

水解: 由N-酰氨基-L-天冬氨酸酰胺水解酶等酶催化。

转酰胺作用: 涉及将酰氨基从精氨酸转移到天冬氨酸。

主要产物:

水解: 生成L-天冬氨酸和尿素。

转酰胺作用: 从精氨酸和天冬氨酸生成胍基琥珀酸.

科学研究应用

Uremic Toxin and Metabolic Implications

Guanidinosuccinic acid is recognized as a uremic toxin, significantly impacting patients with renal failure. Its accumulation in the bloodstream is linked to the decline in renal function, leading to various metabolic disturbances.

- Metabolic Pathway : GSA is derived from the oxidation of argininosuccinic acid by free radicals, particularly in conditions where kidney function is compromised. The rising levels of urea inhibit the synthesis of arginine, resulting in increased GSA levels .

- Clinical Relevance : Elevated GSA levels are associated with vascular damage due to homocysteine accumulation, which poses risks for cardiovascular diseases in uremic patients . Studies indicate that dietary restrictions and renal protein leakage exacerbate this condition, necessitating targeted amino acid supplementation to mitigate toxin buildup .

Pharmacokinetics and Distribution

Research into the pharmacokinetics of GSA has revealed critical insights into its behavior in biological systems, particularly under pathological conditions.

- Animal Studies : In a study involving cisplatin-treated rats, GSA exhibited significantly altered pharmacokinetic parameters. The total clearance of GSA was reduced by 88% compared to normal rats, indicating impaired renal elimination during uremia . The area under the curve (AUC) for GSA was approximately seven times greater in these animals, suggesting prolonged exposure and potential toxicity .

- Central Nervous System Impact : The distribution of GSA between blood and cerebrospinal fluid (CSF) was also examined. The elimination clearance from CSF was found to be much higher than its influx clearance from blood, which may help maintain lower concentrations of GSA in the CSF under normal conditions .

Measurement Techniques

Accurate measurement of GSA levels is crucial for both clinical diagnostics and research applications.

- Analytical Methods : A novel method for quantifying GSA in serum and urine has been developed, which involves separating it from other guanidino compounds using adsorption techniques . This advancement enhances the reliability of biochemical assessments in patients suspected of having elevated GSA levels.

Therapeutic Potential

The implications of GSA extend beyond being merely a toxic compound; it also presents potential therapeutic avenues.

- Amino Acid Supplementation : Given its role as a uremic toxin, strategies involving amino acid supplementation—particularly arginine—are being explored to counteract the adverse effects associated with high GSA levels. This approach aims to restore metabolic balance and reduce vascular complications related to uremia .

- Research Directions : Ongoing studies are focused on understanding the broader biochemical pathways involving GSA and its potential modulation through dietary interventions or pharmacological agents.

作用机制

胍基琥珀酸通过其作为尿毒症毒素的作用发挥其作用。它在肝脏中由精氨酸向天冬氨酸的转酰胺作用形成。然后该化合物在尿液中排出。血液中胍基琥珀酸水平升高会导致毒性表现,特别是在肾功能衰竭患者中。 其毒性作用所涉及的确切分子靶点和途径仍在研究中 .

相似化合物的比较

胍基琥珀酸属于更广泛的胍类化合物,包括:

- 胍基乙酸

- 胍基乙磺酸

- N-乙酰精氨酸

- β-胍基丙酸

- 肌酐

- γ-胍基丁酸

- 精氨酸

- 胍

- 甲基胍

- 高精氨酸

- α-胍基戊二酸

与这些化合物相比,胍基琥珀酸因其独特的形成途径和作为尿毒症毒素的作用而独一无二。 它在肾脏疾病患者尿液中的存在突出了其诊断价值 .

生物活性

Guanidinosuccinic acid (GSA) is a compound of significant interest due to its biological activities, particularly in the context of uremia and its associated toxicities. This article explores the biological activity of GSA, focusing on its metabolic pathways, physiological effects, and implications in renal health.

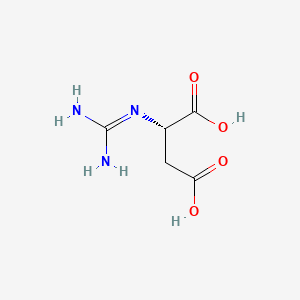

- Chemical Formula: C₅H₉N₃O₄

- Molecular Weight: 175.1427 g/mol

- IUPAC Name: (2S)-2-carbamimidamidobutanedioic acid

- CAS Registry Number: 6133-30-8

Metabolic Pathways

GSA is primarily synthesized in the liver through the transamidination of arginine and aspartic acid. Studies have shown that when labeled this compound was isolated from the urine of rats administered with L-[guanidino-14C]arginine, it confirmed the liver's role in GSA metabolism .

Table 1: Metabolic Pathway of this compound

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | Arginine → Aspartic Acid | Transamidination |

| 2 | Aspartic Acid + Arginine → GSA + Urea | Enzymatic Conversion |

Biological Activity and Toxicity

This compound is classified as a uremic toxin , accumulating in patients with renal failure. Its levels correlate with the severity of renal impairment, with concentrations reaching up to 65 nmol/g in brain tissues of non-dialyzed uremic patients . The accumulation of GSA is associated with several adverse effects:

- Neurological Effects: GSA has been linked to convulsive actions and toxicity. Experimental studies indicate that GSA can induce generalized convulsions in animal models when administered intraperitoneally . The brain concentration of GSA increases more slowly compared to other guanidino compounds, suggesting a delayed onset of its effects.

- Vascular Damage: Elevated levels of GSA contribute to vascular damage due to its role in homocysteine accumulation, which is exacerbated by dietary restrictions often seen in uremic patients .

Clinical Implications

The presence of GSA in uremic patients raises concerns regarding its management and treatment strategies. The accumulation of guanidino compounds like GSA necessitates careful monitoring and potential dietary adjustments to mitigate their toxic effects.

Case Study: Uremic Patients and this compound Levels

A study involving chronic renal failure patients demonstrated a significant correlation between elevated GSA levels and impaired kidney function. Patients exhibited increased serum concentrations of guanidino compounds, highlighting the need for targeted interventions to manage these metabolites effectively .

Pharmacokinetics

Pharmacokinetic studies indicate that GSA's clearance from the body is significantly impaired in individuals with renal dysfunction. The compound's accumulation in cerebrospinal fluid (CSF) under uremic conditions suggests that it may play a role in neurological complications associated with renal failure .

属性

IUPAC Name |

2-(diaminomethylideneamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOUVWJCQOYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863695 | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6133-30-8 | |

| Record name | Guanidinosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。